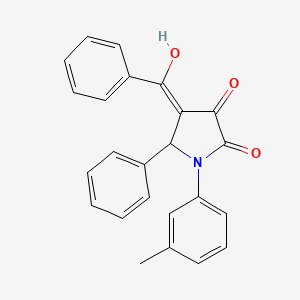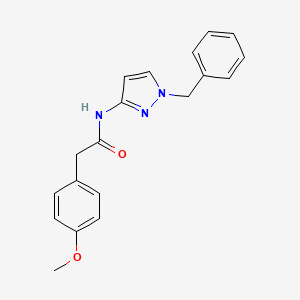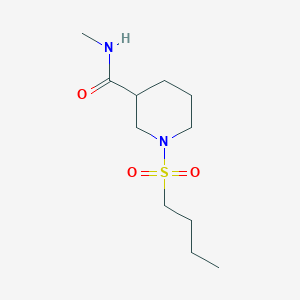![molecular formula C9H6N4O2 B5426344 5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5426344.png)
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that has been widely used in scientific research.
Mécanisme D'action
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one binds to the heme group of sGC and inhibits its activity by preventing the binding of nitric oxide (NO). sGC is an important enzyme in the NO signaling pathway, which plays a crucial role in regulating vascular tone, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to inhibit sGC activity in various tissues and cell types. It has been demonstrated to reduce the relaxation of smooth muscle cells, inhibit platelet aggregation, and decrease the release of neurotransmitters. This compound has also been shown to increase blood pressure and reduce heart rate in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one in lab experiments include its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. The limitations of this compound include its low solubility in water and its potential for non-specific binding to other heme-containing proteins.
Orientations Futures
For research on 5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one include the development of more potent and selective sGC inhibitors, the investigation of the role of sGC in other physiological processes, and the exploration of the therapeutic potential of sGC inhibitors in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the regulation of the NO signaling pathway.
Méthodes De Synthèse
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one can be synthesized by the reaction of 5-methyl-1,2,4-triazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopyridine to give the desired product. The yield of this compound can be improved by using a solvent mixture of acetonitrile and dichloromethane.
Applications De Recherche Scientifique
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one has been widely used in scientific research to study the role of sGC in various physiological processes. It has been used to investigate the effects of sGC on cardiovascular function, platelet aggregation, and smooth muscle relaxation. This compound has also been used to study the role of sGC in the regulation of neuronal function and neurotransmitter release.
Propriétés
IUPAC Name |
5-methyl-3H-[1,2,5]oxadiazolo[3,4-h][1,6]naphthyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-4-6-5(14)2-3-10-7(6)8-9(11-4)13-15-12-8/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPKVPLQAHDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CN=C2C3=NONC3=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)

![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)
![N'-benzyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}sulfamide](/img/structure/B5426292.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5426321.png)

![ethyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5426329.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426337.png)

![1-(2-furyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethanone](/img/structure/B5426342.png)